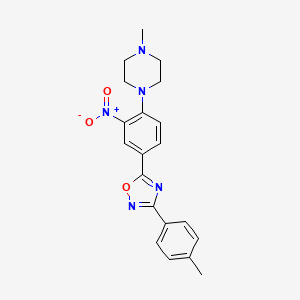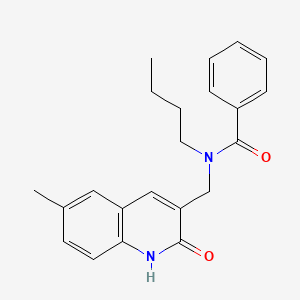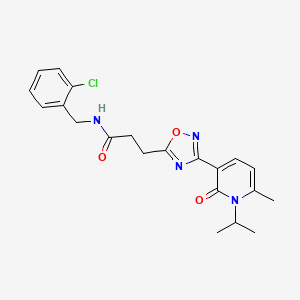
2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, a critical metabolic pathway for cancer cell survival.
Mecanismo De Acción
2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide targets the TCA cycle by inhibiting two critical enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). These enzymes are essential for the production of ATP, which is required for cancer cell survival. By inhibiting these enzymes, this compound disrupts the TCA cycle, leading to a decrease in ATP production and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a selective toxicity towards cancer cells, with minimal effects on normal cells. It has been shown to induce apoptosis in cancer cells, leading to cell death. This compound has also been shown to inhibit cancer cell migration and invasion, which are critical processes in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide is its selective toxicity towards cancer cells, which makes it a promising candidate for combination therapy with other chemotherapy agents. However, one of the limitations of this compound is its poor solubility in water, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for 2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide research. One direction is to further investigate its mechanism of action and identify potential biomarkers for patient selection. Another direction is to optimize its formulation and delivery to improve its solubility and bioavailability. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in combination with other chemotherapy agents for various types of cancer.
Métodos De Síntesis
2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide is synthesized by reacting 3-(trifluoromethyl)benzaldehyde with cyclopentanone to form 3-(trifluoromethyl)cyclopent-2-enone. The resulting compound is then reacted with hydrazine hydrate to form this compound. The synthesis method has been optimized to produce high yields of this compound with high purity.
Aplicaciones Científicas De Investigación
2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide has been extensively studied for its anticancer properties. It has been shown to selectively target cancer cells by inhibiting the TCA cycle, leading to a decrease in ATP production and induction of apoptosis. This compound has been tested in various cancer cell lines and animal models, and has shown promising results in combination with other chemotherapy agents.
Propiedades
IUPAC Name |
N'-(cyclopentylideneamino)-N-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2/c15-14(16,17)9-4-3-7-11(8-9)18-12(21)13(22)20-19-10-5-1-2-6-10/h3-4,7-8H,1-2,5-6H2,(H,18,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVOSQSMOUTXIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7691596.png)

![2-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691629.png)



![N-[2-(cyclohex-1-en-1-yl)ethyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7691655.png)


![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7691669.png)
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7691670.png)

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7691682.png)
